Galloyl-bis-HHDP glucose
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Overview
Description
Galloyl-bis-HHDP glucose is a type of ellagitannin, a class of hydrolyzable tannins. This compound is known for its significant biological activities, including anti-inflammatory and antioxidant properties. It is commonly found in various plants, including pomegranate leaves and raspberry bioresidues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Galloyl-bis-HHDP glucose can be isolated from natural sources such as pomegranate leaves and raspberry bioresidues. The extraction process typically involves hydroalcoholic extraction followed by purification using high-speed countercurrent chromatography . The solvent system used for this chromatography is often a mixture of n-hexane, ethyl acetate, methanol, and water in specific ratios .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant materials. The process includes solvent extraction, filtration, and purification steps to obtain the compound in high purity. The use of advanced chromatographic techniques ensures the efficient separation and isolation of this compound from other plant constituents .
Chemical Reactions Analysis
Types of Reactions
Galloyl-bis-HHDP glucose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with enhanced antioxidant and anti-inflammatory properties. These derivatives are often used in scientific research and industrial applications .
Scientific Research Applications
Galloyl-bis-HHDP glucose has a wide range of scientific research applications:
Mechanism of Action
Galloyl-bis-HHDP glucose exerts its effects by modulating various molecular targets and pathways. It inhibits the activation of NF-κB and MAPKinase pathways, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This mechanism underlies its potent anti-inflammatory actions in the lungs and other tissues .
Comparison with Similar Compounds
Similar Compounds
Galloyl glucose: Another ellagitannin with similar antioxidant properties.
Hexahydroxydiphenoyl glucose: Shares structural similarities and biological activities with galloyl-bis-HHDP glucose.
Uniqueness
This compound is unique due to its dual functional groups, which enhance its biological activities compared to other similar compounds. Its ability to modulate multiple molecular pathways makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C42H30O25 |
---|---|
Molecular Weight |
934.7 g/mol |
IUPAC Name |
[(1R,2R,19S,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C42H30O25/c43-15-1-9(2-16(44)26(15)49)38(58)64-21-3-10-8-63-39(59)11-4-17(45)27(50)31(54)22(11)23-12(5-18(46)28(51)32(23)55)40(60)65-35(10)37-36(21)66-41(61)13-6-19(47)29(52)33(56)24(13)25-14(42(62)67-37)7-20(48)30(53)34(25)57/h1-2,4-7,10,21,35-37,43-57H,3,8H2/t10-,21-,35-,36+,37-/m1/s1 |
InChI Key |
HPWMJQZURPJUPS-NWGFMSHWSA-N |
Isomeric SMILES |
C1[C@@H]2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)O[C@H]2[C@@H]5[C@H]([C@@H]1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O |
Canonical SMILES |
C1C2COC(=O)C3=CC(=C(C(=C3C4=C(C(=C(C=C4C(=O)OC2C5C(C1OC(=O)C6=CC(=C(C(=C6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O5)O)O)O)O)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
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